molecular formula C12H16BrNO2 B1604418 4-bromo-N,N-diethyl-3-methoxybenzamide CAS No. 889676-36-2

4-bromo-N,N-diethyl-3-methoxybenzamide

Cat. No. B1604418
M. Wt: 286.16 g/mol
InChI Key: NWNLRFDXNWIDEK-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethyl-3-methoxybenzamide is a chemical compound with the molecular formula C12H16BrNO2 . It has an average mass of 286.165 Da and a monoisotopic mass of 285.036438 Da .


Molecular Structure Analysis

The molecular structure of 4-bromo-N,N-diethyl-3-methoxybenzamide consists of a benzamide core with a bromo (Br), diethylamino (N(C2H5)2), and methoxy (OCH3) substituents .


Physical And Chemical Properties Analysis

4-Bromo-N,N-diethyl-3-methoxybenzamide is a solid powder with a molecular weight of 286.17 . It has a boiling point of 68-70°C .

Scientific Research Applications

Synthon Modularity in Cocrystals

Research by Tothadi, Joseph, and Desiraju (2013) delves into the modularity of synthons in cocrystals of 4-bromobenzamide with n-alkanedicarboxylic acids, highlighting Type I and Type II halogen···halogen interactions. This study underscores the strategic design of cocrystals through an understanding of crystal structures and Br/OH isostructurality, demonstrating the robustness of acid–amide heterosynthons in crystal engineering and design (Tothadi, Joseph, & Desiraju, 2013).

Environmental Persistence and Impact

A review on the occurrence, fate, and behavior of parabens in aquatic environments by Haman et al. (2015) outlines the persistence of these compounds, including brominated analogs, in effluents and surface waters. The study discusses their biodegradability, ubiquity, and potential to form halogenated by-products, emphasizing the need for further understanding of their environmental impacts (Haman et al., 2015).

Analytical Methods for Antioxidant Activity

Munteanu and Apetrei (2021) review analytical methods used in determining antioxidant activity, relevant to studying the chemical properties and potential applications of brominated compounds like 4-bromo-N,N-diethyl-3-methoxybenzamide. They emphasize the importance of understanding the mechanisms, kinetics, and efficacy of antioxidants in various applications, including those involving brominated substances (Munteanu & Apetrei, 2021).

Brominated Flame Retardants

Zuiderveen, Slootweg, and de Boer (2020) critically review the occurrence of novel brominated flame retardants (NBFRs), including compounds related to 4-bromo-N,N-diethyl-3-methoxybenzamide, in various environments. Their study highlights the growing application of NBFRs, their detection in indoor and environmental samples, and calls for further research on their occurrence, fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Challenges in Organocatalysis

Ottou et al. (2016) discuss the challenges and advances in organo-mediated polymerization reactions, which may include applications for brominated compounds like 4-bromo-N,N-diethyl-3-methoxybenzamide. The review emphasizes the role of small organic molecules in catalyzing polymerization, highlighting the potential for developing new materials and understanding the mechanisms involved in organocatalysis (Ottou et al., 2016).

Safety And Hazards

The safety information for 4-bromo-N,N-diethyl-3-methoxybenzamide indicates that it may cause skin and eye irritation, and may be harmful if inhaled, in contact with skin, or if swallowed .

properties

IUPAC Name

4-bromo-N,N-diethyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-4-14(5-2)12(15)9-6-7-10(13)11(8-9)16-3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNLRFDXNWIDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649556
Record name 4-Bromo-N,N-diethyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-diethyl-3-methoxybenzamide

CAS RN

889676-36-2
Record name 4-Bromo-N,N-diethyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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